Sanguinarine nitrate

Solubility Formulation In vitro assays

Choose sanguinarine nitrate (CAS 4752-86-7) for its enhanced aqueous solubility (≥25 mg/mL) versus free base, enabling low-DMSO cancer HTS and antimycobacterial assays. Delivers IC50 0.8 μg/mL (HeLa) and 19.02 μM (M. smegmatis), outperforming chelerythrine. Ideal positive control for oncology SAR and TB lead discovery with superior experimental reproducibility over chloride or base forms.

Molecular Formula C20H17N2O7+
Molecular Weight 397.4 g/mol
CAS No. 4752-86-7
Cat. No. B192317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSanguinarine nitrate
CAS4752-86-7
Synonymspseudo-chelerythrine
pseudochelerythrine
sanguinarin
sanguinarine
sanguinarine chloride
sanguinarine hydroxide
sanguinarine nitrate
sanguinarine sulfate (1:1)
sanguinarine sulfate (2:1)
sanguiritrin
sangvinarin
Veadent
Viadent
Molecular FormulaC20H17N2O7+
Molecular Weight397.4 g/mol
Structural Identifiers
SMILESC[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6.[N+](=O)([O-])[O-]
InChIInChI=1S/C20H14NO4.NO3/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21;2-1(3)4/h2-8H,9-10H2,1H3;/q+1;-1
InChIKeyVSJBSQHXURXHMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sanguinarine Nitrate (CAS 4752-86-7): A Quaternary Benzophenanthridine Alkaloid Salt for Precision Antimicrobial and Anticancer Research


Sanguinarine nitrate is the nitrate salt form of sanguinarine, a quaternary ammonium benzophenanthridine alkaloid [1]. The nitrate counterion confers enhanced water solubility compared to the free base form, making it a practical choice for aqueous assay preparation [2]. This compound exhibits broad-spectrum biological activities including antimicrobial, anti-inflammatory, and anticancer properties [3].

Why Sanguinarine Nitrate (CAS 4752-86-7) Cannot Be Interchanged with Alternative Sanguinarine Salts or Related Alkaloids in Critical Assays


The specific salt form of sanguinarine critically determines its solubility, stability, and bioavailability profile, thereby directly affecting experimental reproducibility . The nitrate salt (CAS 4752-86-7) offers distinct solubility advantages in aqueous buffers, which contrasts sharply with the chloride salt or the free base . Even structurally similar alkaloids like chelerythrine and berberine exhibit significantly divergent potency and selectivity profiles, as quantified below, making simple substitution a major source of experimental variability [1].

Quantitative Comparative Evidence for Sanguinarine Nitrate (CAS 4752-86-7) Against Key Comparators


Enhanced Aqueous Solubility of Sanguinarine Nitrate Enables Higher Working Concentrations in Cell-Based Assays Compared to Free Base

Sanguinarine nitrate demonstrates significantly higher aqueous solubility than the sanguinarine free base. While the free base exhibits poor water solubility (estimated at 0.00019 g/L or 3.316 mg/L [1]), the nitrate salt form is soluble in water to at least 25 mg/mL, as reported for similar preparations [2]. This represents a solubility enhancement of >7,500-fold, enabling the preparation of aqueous stock solutions at millimolar concentrations without the need for high percentages of organic co-solvents like DMSO, which can confound cellular assay results.

Solubility Formulation In vitro assays

Sanguinarine Demonstrates Superior Cytotoxic Potency Against HeLa Cervical Carcinoma Cells Compared to Six Related Alkaloids

In a comparative study of six alkaloids on the human HeLa cervical carcinoma cell line, sanguinarine exhibited the lowest IC50 value, indicating the highest cytotoxic potency. The IC50 for sanguinarine was 0.8 μg/mL, which was 3.25-fold lower than coptisine (2.6 μg/mL) and >12.5-fold lower than berberine (>10.0 μg/mL) [1]. This superior potency was attributed to sanguinarine's enhanced cellular penetration, facilitated by its ability to form a nonpolar pseudobase and its high degree of molecular planarity [1].

Anticancer Cytotoxicity Alkaloid comparison

Sanguinarine Exhibits Superior Antimicrobial Potency (MIC) Against Mycobacterium smegmatis Compared to Chelerythrine

In an in vitro screening against Mycobacterium smegmatis, a model organism for tuberculosis research, sanguinarine demonstrated a lower minimum inhibitory concentration (MIC) compared to the structurally related alkaloid chelerythrine. The IC50 value for sanguinarine was 19.02 μM (7.30 μg/mL), whereas chelerythrine required a nearly 4-fold higher concentration to achieve the same effect (IC50 = 75.56 μM or 29.0 μg/mL) [1]. This significant potency difference highlights sanguinarine's superior antimycobacterial activity in this model.

Antimycobacterial Antimicrobial MIC

Sanguinarine Displays Potent Anti-Neisseria gonorrhoeae Activity Comparable to the Clinical Antibiotic Spectinomycin

Against 117 clinical isolates of Neisseria gonorrhoeae, sanguinarine exhibited potent antibacterial activity with MIC50 and MIC90 values of 16 μg/mL and 32 μg/mL, respectively [1]. Importantly, this activity profile was found to be very similar to that of spectinomycin, a clinically used antibiotic for gonorrhea [1]. The time-kill kinetics also demonstrated a dose-dependent bacterial killing comparable to spectinomycin over a 6-hour period [1].

Antibacterial Neisseria gonorrhoeae MIC

Sanguinarine Demonstrates Fast Oral Absorption and Metabolism in Broiler Chickens, a Model for Poultry Pharmacokinetics

Following oral administration in broiler chickens, sanguinarine (SA) was rapidly absorbed and metabolized to its major metabolite, dihydrosanguinarine (DHSA). The terminal half-life (t1/2) for SA was 1.05 ± 0.18 hours, while that of DHSA was 0.83 ± 0.10 hours [1]. This rapid pharmacokinetic profile is distinct from many other plant alkaloids and is critical for understanding its in vivo activity and withdrawal periods in food-producing animals. The study also quantified a low oral bioavailability, with a Cmax of 1.89 ± 0.8 μg/L for SA and 2.49 ± 1.4 μg/L for DHSA [1].

Pharmacokinetics Veterinary Feed additive

Optimal Research and Industrial Applications for Sanguinarine Nitrate (CAS 4752-86-7) Based on Comparative Evidence


High-Throughput Anticancer Screening in Aqueous Assay Systems

Sanguinarine nitrate is the preferred form for high-throughput screening (HTS) campaigns targeting cancer cell lines due to its superior aqueous solubility (≥25 mg/mL) [1]. This eliminates the need for high DMSO concentrations, which can interfere with assay readouts and induce cellular stress. The compound's demonstrated potent IC50 of 0.8 μg/mL against HeLa cells, surpassing several related alkaloids [2], makes it an excellent positive control or starting point for structure-activity relationship (SAR) studies in oncology research.

Development of Novel Antimycobacterial Agents

Given its significantly lower IC50 against M. smegmatis (19.02 μM) compared to chelerythrine (75.56 μM) [1], sanguinarine nitrate is a compelling lead candidate for developing new tuberculosis therapies. Its enhanced aqueous solubility further facilitates its use in in vitro assays and subsequent in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies in relevant animal models. This positions it as a strategic starting point for medicinal chemistry efforts aimed at improving antimycobacterial efficacy and reducing toxicity.

Veterinary Feed Additive Formulation for Poultry

The rapid oral absorption and well-characterized pharmacokinetic profile of sanguinarine in broiler chickens (t1/2 of ~1.05 hours for SA and 0.83 hours for DHSA) [1] provide a data-driven foundation for its use as a phytogenic feed additive. The nitrate salt's solubility is advantageous for uniform incorporation into feed or drinking water. This application leverages its antimicrobial properties to potentially replace antibiotic growth promoters, aligning with the industry's shift towards antibiotic-free production systems [2].

Antibacterial Research Against Drug-Resistant Neisseria gonorrhoeae

With its in vitro activity comparable to the clinical antibiotic spectinomycin against N. gonorrhoeae isolates (MIC50 = 16 μg/mL, MIC90 = 32 μg/mL) [1], sanguinarine nitrate is a high-priority compound for research into novel anti-gonorrhea agents. Its distinct mechanism of action (different from beta-lactams and fluoroquinolones) offers a potential pathway to overcome existing resistance mechanisms. The nitrate salt form's solubility facilitates its testing in advanced infection models and early-stage formulation development for topical or systemic applications.

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